![molecular formula C15H13N3O2 B2788247 N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide CAS No. 1376381-21-3](/img/structure/B2788247.png)
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide, commonly known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of disease states. In
Mécanisme D'action
JNJ-5207852 acts as a selective antagonist of the cannabinoid CB2 receptor, binding to the receptor and preventing its activation by endogenous ligands such as 2-arachidonoylglycerol (2-AG) and anandamide. This blockade of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, making JNJ-5207852 a promising therapeutic agent for a variety of disease states.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of T cell proliferation, and the induction of apoptosis in cancer cells. These effects are thought to be mediated by the blockade of the CB2 receptor and subsequent modulation of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of JNJ-5207852 for lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of immune cell function. However, one limitation of the compound is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are a number of potential future directions for the study of JNJ-5207852. One area of interest is the development of more potent analogs of the compound, which may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanisms of action of JNJ-5207852 and its potential therapeutic applications in a variety of disease states. Finally, the use of JNJ-5207852 in combination with other therapeutic agents may also be explored, as it has been shown to have synergistic effects with certain chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of JNJ-5207852 involves a multi-step process that begins with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-hydroxypyridine to produce the ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with cyanomethylamine to form JNJ-5207852.
Applications De Recherche Scientifique
JNJ-5207852 has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. The compound has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of disease states, including inflammation, autoimmune disorders, and cancer.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-methyl-3-pyridin-4-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-3-12(15(19)18-9-6-16)10-14(11)20-13-4-7-17-8-5-13/h2-5,7-8,10H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMCCUBDJGDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC#N)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.